molecular formula C7H5FNNaO2 B2618692 Sodium 2-(2-fluoropyridin-4-yl)acetate CAS No. 1803584-28-2

Sodium 2-(2-fluoropyridin-4-yl)acetate

Cat. No.: B2618692
CAS No.: 1803584-28-2
M. Wt: 177.11
InChI Key: YONNSVAZMKVQSQ-UHFFFAOYSA-M
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Description

Sodium 2-(2-fluoropyridin-4-yl)acetate is a chemical compound with the molecular formula C₇H₅FNNaO₂ and a molecular weight of 177.11 g/mol . This compound is characterized by the presence of a fluoropyridine ring attached to an acetate group, with sodium as the counterion. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-fluoropyridin-4-yl)acetate typically involves the reaction of 2-fluoropyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the fluoropyridine moiety. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(2-fluoropyridin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Sodium 2-(2-fluoropyridin-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-(2-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. The fluoropyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetate group may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake .

Comparison with Similar Compounds

  • Sodium 2-(2-chloropyridin-4-yl)acetate
  • Sodium 2-(2-bromopyridin-4-yl)acetate
  • Sodium 2-(2-iodopyridin-4-yl)acetate

Comparison: Sodium 2-(2-fluoropyridin-4-yl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

sodium;2-(2-fluoropyridin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.Na/c8-6-3-5(1-2-9-6)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONNSVAZMKVQSQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FNNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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